

Pyrilamine Maleate: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

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Compound of Interest

Compound Name: *Pyrilamine Maleate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrilamine maleate, also known as mepyramine maleate, is a first-generation antihistamine of the ethylenediamine class.[1][2] It functions as a potent H1 receptor inverse agonist, effectively blocking the action of histamine and providing relief from allergic symptoms.[2][3] This document provides an in-depth technical overview of the synthesis of **pyrilamine maleate** and a detailed examination of its chemical and physical properties, intended for professionals in research and drug development.

Synthesis of Pyrilamine Maleate

The synthesis of **pyrilamine maleate** is a two-step process that first involves the synthesis of the free base, pyrilamine, followed by its reaction with maleic acid to form the more stable and water-soluble maleate salt.[4] The synthesis of the pyrilamine base can be achieved through two primary routes.

Route 1: Condensation of 2-(N-p-methoxybenzyl)-aminopyridine with dimethylaminoethyl chloride.[4] Route 2: Condensation of N,N-dimethylaminoethyl- α -aminopyridine with p-methoxybenzyl chloride in the presence of a strong base like sodamide or lithamide.[4]

The subsequent salt formation is a straightforward acid-base reaction.

Experimental Protocol: Synthesis of Ppyrilamine and Ppyrilamine Maleate

The following protocol describes the synthesis of ppyrilamine via Route 2, followed by its conversion to **ppyrilamine maleate**.

Materials and Reagents:

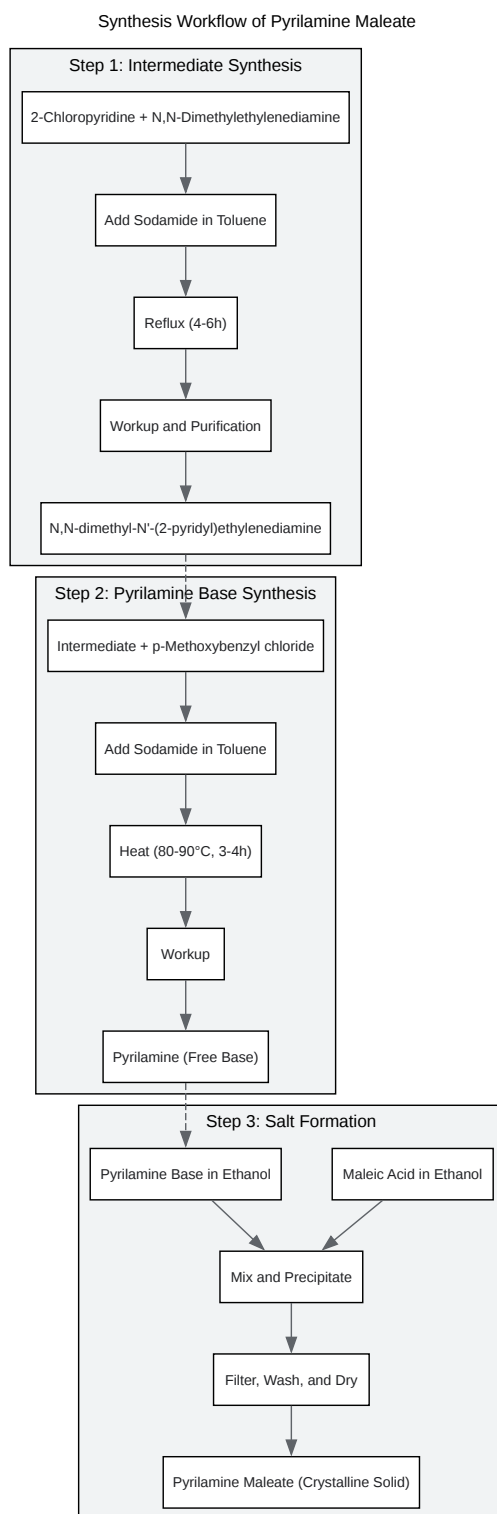
- N,N-dimethylethylenediamine
- 2-chloropyridine
- Sodamide (NaNH_2)
- Toluene (anhydrous)
- p-methoxybenzyl chloride
- Maleic acid
- Ethanol
- Diethyl ether

Procedure:

- Synthesis of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine (Intermediate):
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine in anhydrous toluene.
 - Slowly add an equimolar amount of N,N-dimethylethylenediamine to the solution.
 - Add a slight excess of sodamide as a catalyst and to neutralize the HCl byproduct.
 - Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

- After completion, cool the reaction mixture to room temperature and quench with water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
- Purify the intermediate by vacuum distillation.
- Synthesis of Pyrilamine (Free Base):
 - In a new reaction vessel, dissolve the purified N,N-dimethyl-N'-(2-pyridyl)ethylenediamine in anhydrous toluene.
 - Add a slight excess of sodamide.
 - Slowly add an equimolar amount of p-methoxybenzyl chloride to the mixture.
 - Heat the reaction to 80-90°C and stir for 3-4 hours, monitoring by TLC.
 - Upon completion, cool the mixture and wash with water to remove inorganic salts.
 - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield pyrilamine as an oily liquid.^[4]
- Formation of **Pyrilamine Maleate** Salt:
 - Dissolve the crude pyrilamine base in ethanol.
 - In a separate beaker, dissolve an equimolar amount of maleic acid in ethanol.
 - Slowly add the maleic acid solution to the pyrilamine solution with constant stirring.
 - The **pyrilamine maleate** salt will precipitate out of the solution.
 - Cool the mixture in an ice bath to maximize precipitation.
 - Collect the white crystalline solid by filtration and wash with cold diethyl ether.
 - Dry the product under vacuum to obtain pure **pyrilamine maleate**.^[4]

Synthesis Workflow Diagram



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Caption: Synthesis Workflow of **Pyrilamine Maleate**.

Chemical Properties of Pylamine Maleate

Pylamine maleate is a white crystalline powder with a faint odor and a bitter, saline taste.[5]

It is stable in air.[4]

Physicochemical Data

Property	Value	Reference
Molecular Formula	$C_{17}H_{23}N_3O \cdot C_4H_4O_4$	[6]
Molecular Weight	401.5 g/mol	[7]
Appearance	White crystalline powder	[7]
Melting Point	100-101 °C	[7]
pKa (of Pylamine base)	4.02, 8.92 (uncertain)	[8]

Solubility

Pylamine maleate is very soluble in water and freely soluble in ethanol.[5][9]

Solvent	Solubility	pH (if applicable)	Reference
Water	≥ 100 mg/mL at 20°C	[6]	
Water	> 60.2 µg/mL	7.4	[6]
Ethanol	Freely soluble	[9]	
Chloroform	Freely soluble		
Ether	Slightly soluble		
Benzene	Slightly soluble		
DMSO	Soluble	[10]	
PBS	100 mg/mL	[11]	

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of an active pharmaceutical ingredient (API).^[12]^[13]

Materials and Reagents:

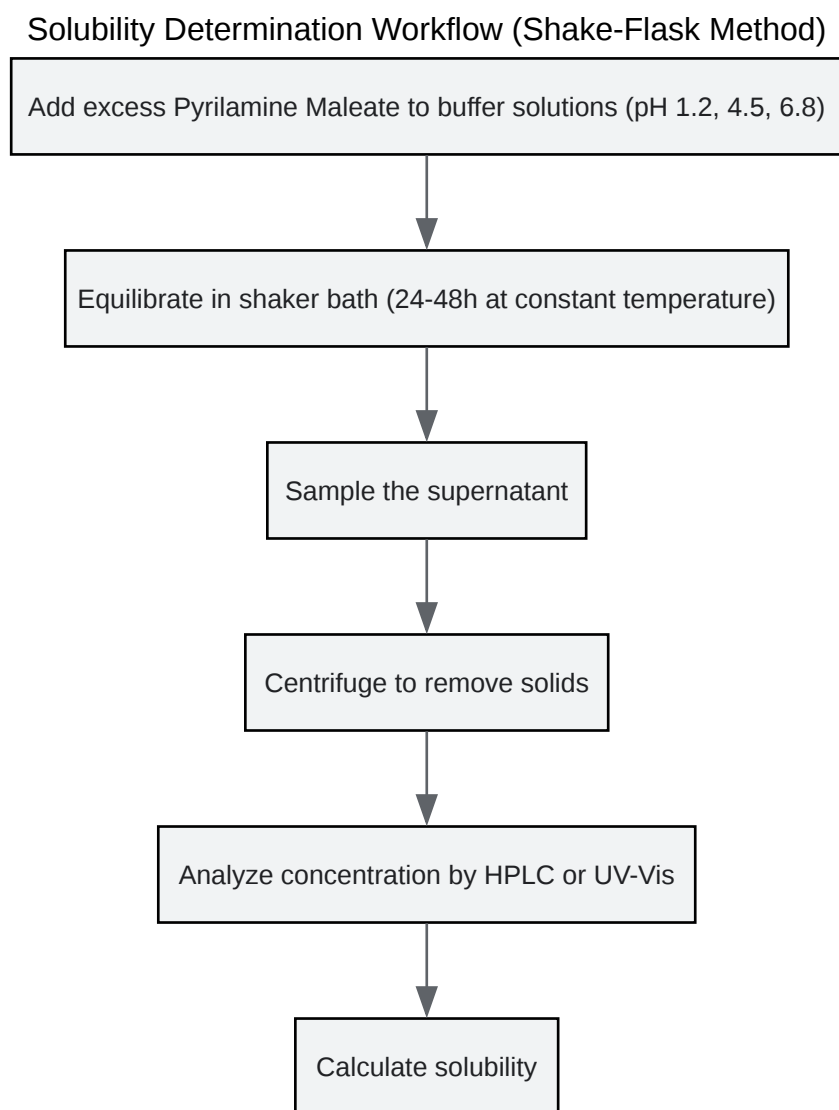
- **Pyrilamine Maleate**
- Buffer solutions (pH 1.2, 4.5, 6.8)
- Vials with screw caps
- Shaker bath maintained at a constant temperature (e.g., 25°C or 37°C)
- Centrifuge
- HPLC or UV-Vis spectrophotometer for analysis

Procedure:

- Add an excess amount of **pyrilamine maleate** to vials containing the buffer solutions of different pH values. The excess solid should be visible.
- Seal the vials and place them in a shaker bath set to a constant temperature.
- Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, allow the vials to stand to let the excess solid settle.
- Carefully withdraw a sample from the supernatant.
- Centrifuge the sample to remove any remaining undissolved solid.
- Dilute the supernatant appropriately and analyze the concentration of dissolved **pyrilamine maleate** using a validated analytical method such as HPLC or UV-Vis spectrophotometry.^[14]

- Perform the experiment in triplicate for each pH condition.[13]

Solubility Determination Workflow



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Caption: Solubility Determination Workflow.

Spectroscopic Properties

^1H and ^{13}C NMR Spectroscopy

The NMR spectra of **pyrilamine maleate** are consistent with its structure. The ^1H NMR spectrum would show characteristic signals for the aromatic protons of the pyridine and p-methoxyphenyl rings, the methylene protons of the ethylenediamine bridge and the benzyl group, the methoxy group protons, and the N-dimethyl group protons. The ^{13}C NMR would similarly show distinct signals for all the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of **pyrilamine maleate** exhibits characteristic absorption bands corresponding to its functional groups. These include N-H stretching, C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the aromatic rings, C-O stretching of the ether group, and C-N stretching of the amine groups. The maleate counter-ion will show characteristic absorptions for the carboxylate groups.

UV-Visible Spectroscopy

In ethanol, **pyrilamine maleate** exhibits a UV absorption maximum at approximately 310 nm. [9] Spectrophotometric methods have been developed for its quantification based on the formation of colored ion-association products. For example, with cobaltous thiocyanate, it forms a complex that can be measured at 620 nm.

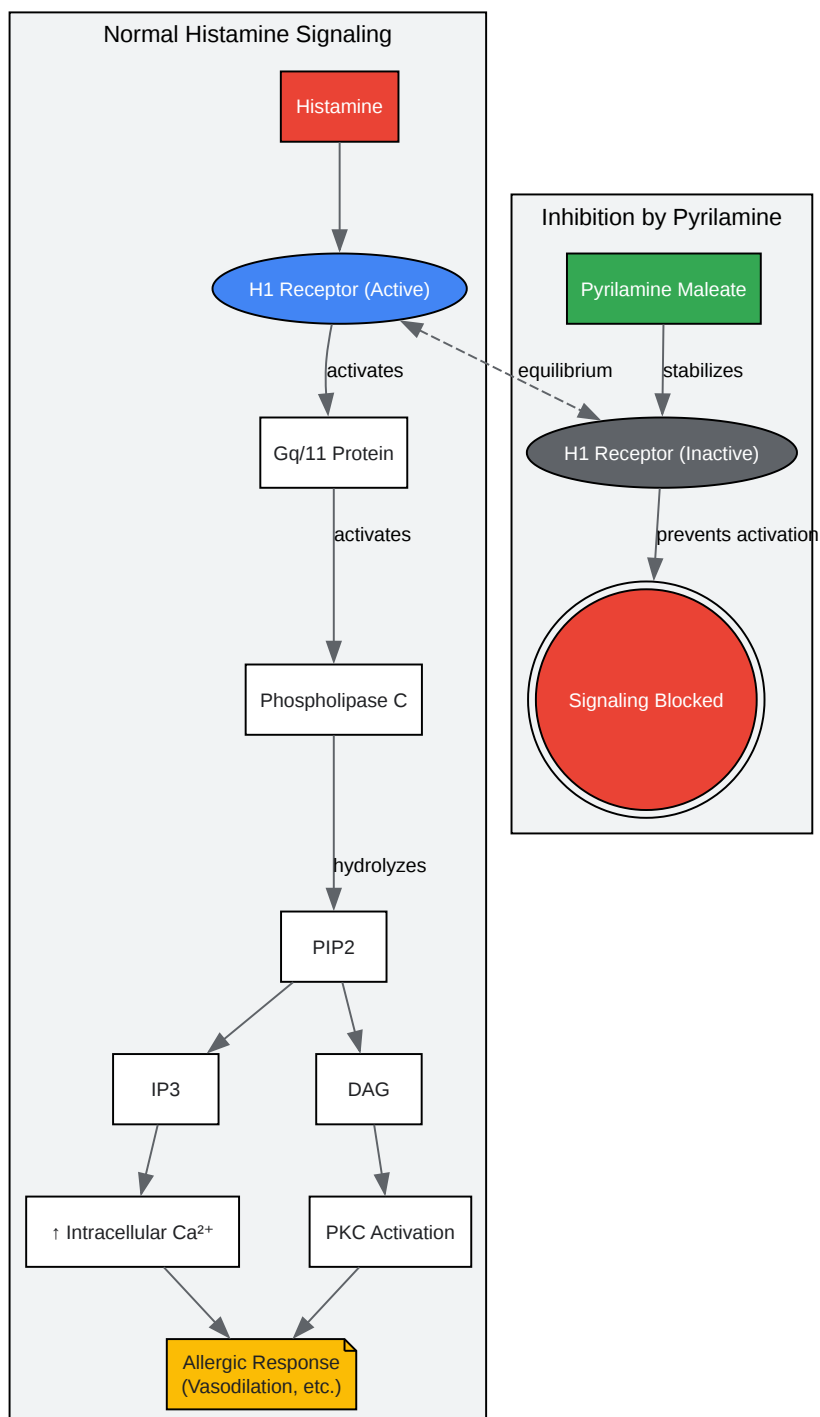
Mechanism of Action

Pyrilamine maleate is a competitive antagonist of the histamine H1 receptor.[1][15] In its active state, the H1 receptor is coupled to the Gq/11 protein, which activates the phospholipase C (PLC) signaling pathway, leading to the production of inositol triphosphate (IP_3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately causing the physiological effects of histamine, such as vasodilation, increased vascular permeability, and bronchoconstriction.

Pyrilamine acts as an inverse agonist, preferentially binding to the inactive state of the H1 receptor.[3][13] This action shifts the conformational equilibrium of the receptor towards the inactive state, thereby blocking the Gq/11-mediated signaling pathway and preventing the downstream effects of histamine.[3]

H1 Receptor Signaling Pathway and Inhibition by Pyrilamine Maleate

H1 Receptor Signaling and Pyrilamine Inhibition



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Caption: H1 Receptor Signaling and Pyriline Inhibition.

Conclusion

This technical guide provides a detailed overview of the synthesis and chemical properties of **pyrilamine maleate**. The synthetic route via N,N-dimethylaminoethyl- α -aminopyridine and p-methoxybenzyl chloride, followed by salt formation with maleic acid, is a well-established method. The physicochemical and spectroscopic properties are well-characterized, providing a solid foundation for its use in pharmaceutical development and research. A thorough understanding of its mechanism of action as an H1 receptor inverse agonist is crucial for its application in treating allergic conditions and for the development of new, more targeted antihistamines.

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